molecular formula C7H5F3N2O2 B2499910 2-Amino-4-(trifluoromethoxy)nicotinaldehyde CAS No. 1361821-25-1

2-Amino-4-(trifluoromethoxy)nicotinaldehyde

Cat. No. B2499910
CAS RN: 1361821-25-1
M. Wt: 206.124
InChI Key: WKAYEOZSXKHTHI-UHFFFAOYSA-N
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Description

“2-Amino-4-(trifluoromethoxy)nicotinaldehyde” is a chemical compound. It has a molecular formula of C7H5F3N2O2 . It is an analogue of 2-Aminonicotinaldehyde .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Amino-4-(trifluoromethoxy)nicotinaldehyde serves as an intermediate in the synthesis of various heterocyclic compounds. For instance, its role in synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, which are important in heterocyclic chemistry, is highlighted by Eichler et al. (1976) (Eichler et al., 1976).

Pharmaceutical Reaction Monitoring

In pharmaceutical research, 2-Amino-4-(trifluoromethoxy)nicotinaldehyde is utilized for real-time reaction monitoring. Roscioli et al. (2013) demonstrated the use of electrospray ion mobility-mass spectrometry (ESI-IMMS) to monitor pharmaceutical reactions involving nicotinaldehyde, showcasing its role in drug synthesis and discovery (Roscioli et al., 2013).

Conformational Studies in Organometallic Chemistry

The compound has been used in conformational studies of organometallic complexes. Rose-munch et al. (1994) conducted a conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, providing insights into the structural aspects of such complexes (Rose-munch et al., 1994).

Applications in Catalysis

Its derivatives play a role in catalytic processes. The synthesis and characterization of various complexes containing nicotinate and other ligands, as described by Green et al. (1990), indicate the utility of these compounds in catalytic and coordination chemistry (Green et al., 1990).

Synthesis of Bioactive Motifs

2-Amino-4-(trifluoromethoxy)nicotinaldehyde and its derivatives are used in synthesizing bioactive motifs. Sletten et al. (2016) utilized similar compounds for the stereoselective construction of biologically relevant targets, demonstrating the importance of such compounds in bioorganic chemistry (Sletten et al., 2016).

properties

IUPAC Name

2-amino-4-(trifluoromethoxy)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)14-5-1-2-12-6(11)4(5)3-13/h1-3H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAYEOZSXKHTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)(F)F)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(trifluoromethoxy)nicotinaldehyde

CAS RN

1361821-25-1
Record name 2-amino-4-(trifluoromethoxy)pyridine-3-carbaldehyde
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